2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core with a carboxamide substituent at position 2. The structure features a hydroxy group at position 2, a methyl group at position 8, and an N-(1-phenylethyl) moiety on the carboxamide (Fig. 1). Its synthesis typically involves condensation reactions, as seen in analogous pyridopyrimidine derivatives . Notably, derivatives of this scaffold have demonstrated gastroprotective effects in preclinical models, particularly against ethanol-induced gastric lesions .
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-21-14(10-11)20-17(23)15(18(21)24)16(22)19-12(2)13-6-4-3-5-7-13/h3-10,12,23H,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATJDYCUACCJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC(C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H17N3O3
- Molecular Weight : 323.352 g/mol
- Purity : Typically around 95% .
The compound features a pyrido[1,2-a]pyrimidine core, which is associated with various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these targets, leading to various therapeutic effects. The detailed mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and biological responses .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific apoptotic pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This activity suggests potential uses in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed, suggesting its potential as a therapeutic agent for breast cancer .
Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential utility in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations include:
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Properties : Several studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines can inhibit cancer cell proliferation. For instance, molecular docking studies have shown that similar compounds interact effectively with EGFR tyrosine kinase, a critical target in cancer therapy .
- Antimicrobial Effects : The structure of pyrido[1,2-a]pyrimidines is associated with antimicrobial activity, making them candidates for developing new antibiotics.
Medicinal Chemistry Applications
The compound's unique structural features allow for modifications that enhance its pharmacological properties. Here are some notable applications:
Kinase Inhibition
Pyrido[1,2-a]pyrimidines are recognized as promising scaffolds for developing kinase inhibitors. Research has indicated that modifications at specific positions can lead to compounds with potent inhibitory effects against various kinases involved in cancer progression. For example, studies have highlighted the potential of 2-amino-pyrido[3,4-d]pyrimidines as CDK2 inhibitors, which are crucial in cell cycle regulation .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. The binding affinity and interaction patterns with proteins such as EGFR provide insights into its mechanism of action and therapeutic potential against specific cancers .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study evaluated the anticancer activity of a related compound on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results indicated significant inhibition of cell growth, suggesting that modifications to the pyrido[1,2-a]pyrimidine scaffold can yield effective anticancer agents .
- Case Study 2 : Another investigation focused on the synthesis and evaluation of various derivatives of pyrido[1,2-a]pyrimidines as potential antimicrobial agents. The findings revealed that certain derivatives exhibited strong antibacterial activity against resistant strains, highlighting their therapeutic potential in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in substituent patterns on the pyridopyrimidine core and carboxamide group. Key comparisons include:
Key Findings:
Substituent Position and Activity: The cyclopentyl-substituted analogue (6-methyl, N-cyclopentyl) exhibits superior gastroprotective activity compared to the target compound, suggesting that substituent position (6 vs. 8) and carboxamide group bulkiness (cyclopentyl vs. phenylethyl) critically influence efficacy .
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., methyl or fluorophenyl) are synthesized via streamlined routes, such as refluxing with methyl glycinate derivatives . In contrast, the target compound’s N-(1-phenylethyl) group likely requires multi-step functionalization, increasing synthetic complexity .
Pharmacological Diversity :
- Piperazinyl-substituted analogues (e.g., 2-(3-methylphenyl)-7-piperazinyl) are patented for undisclosed indications, possibly targeting serotonin or dopamine receptors due to the piperazine moiety’s prevalence in CNS drugs . This contrasts with the target compound’s inferred gastroprotective role .
Research Implications and Limitations
- Gastroprotective Mechanism : While the target compound’s class shows promise in reducing gastric lesions, its exact mechanism (e.g., prostaglandin modulation, antioxidant activity) remains unelucidated .
- Therapeutic Potential vs. Toxicity: The phenylethyl group’s metabolic stability and toxicity profile (e.g., CYP450 interactions) require further study, as aliphatic substituents like cyclopentyl may offer safer pharmacokinetics .
- Patent Landscape : The European patent (2023) highlights structural diversity within this class but lacks explicit data on the target compound, emphasizing the need for expanded comparative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
